molecular formula C31H29BrN4O4 B11092106 4,4'-{[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-{[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11092106
M. Wt: 601.5 g/mol
InChI Key: XRXYWYBKOLUWEB-UHFFFAOYSA-N
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Description

4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-one with various substituted benzaldehydes in the presence of a base such as sodium acetate . The reaction is usually carried out at room temperature and yields the desired product in high to excellent yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using a magnetically separable nanocatalyst, which allows for solvent-free conditions and short reaction times . This method not only improves the yield but also makes the process more environmentally friendly by reducing the use of solvents and simplifying the purification steps.

Chemical Reactions Analysis

Types of Reactions

4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogenation and nitration reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce alcohols. Substitution reactions result in various halogenated or nitrated derivatives.

Scientific Research Applications

4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with various molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These effects are mediated through its ability to modulate oxidative stress and disrupt cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(ALLYLOXY)-3-BROMO-5-METHOXYPHENYLMETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C31H29BrN4O4

Molecular Weight

601.5 g/mol

IUPAC Name

4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C31H29BrN4O4/c1-5-16-40-29-24(32)17-21(18-25(29)39-4)28(26-19(2)33-35(30(26)37)22-12-8-6-9-13-22)27-20(3)34-36(31(27)38)23-14-10-7-11-15-23/h5-15,17-18,28,33-34H,1,16H2,2-4H3

InChI Key

XRXYWYBKOLUWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)Br)OCC=C)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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